molecular formula C17H24N2O B14542840 N-[2-(Cyclohexylamino)-2-ethyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine CAS No. 61957-50-4

N-[2-(Cyclohexylamino)-2-ethyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine

Cat. No.: B14542840
CAS No.: 61957-50-4
M. Wt: 272.4 g/mol
InChI Key: HHBBFARBIJVFSL-UHFFFAOYSA-N
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Description

N-[2-(Cyclohexylamino)-2-ethyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine is an organic compound that belongs to the class of hydroxylamines This compound is characterized by its unique structure, which includes a cyclohexylamino group, an ethyl group, and an indenylidene moiety

Properties

CAS No.

61957-50-4

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

N-[2-(cyclohexylamino)-2-ethyl-3H-inden-1-ylidene]hydroxylamine

InChI

InChI=1S/C17H24N2O/c1-2-17(18-14-9-4-3-5-10-14)12-13-8-6-7-11-15(13)16(17)19-20/h6-8,11,14,18,20H,2-5,9-10,12H2,1H3

InChI Key

HHBBFARBIJVFSL-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=CC=CC=C2C1=NO)NC3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Cyclohexylamino)-2-ethyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine typically involves the reaction of cyclohexylamine with an appropriate precursor under controlled conditions. One common method is the hydrogenation of aniline using cobalt- or nickel-based catalysts . Another approach involves the alkylation of ammonia using cyclohexanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes, where aniline is hydrogenated in the presence of a catalyst to produce cyclohexylamine, which is then further reacted to form the desired compound. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Cyclohexylamino)-2-ethyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions, such as pH, temperature, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives of the original compound. These products have various applications in different fields of research and industry.

Scientific Research Applications

N-[2-(Cyclohexylamino)-2-ethyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-[2-(Cyclohexylamino)-2-ethyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine involves its interaction with molecular targets and pathways within cells. The compound can act as a nucleophile, participating in addition-elimination reactions with carbonyl compounds to form imines or enamines . These reactions can affect various biochemical pathways, leading to changes in cellular functions and activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(Cyclohexylamino)-2-ethyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine include:

Uniqueness

What sets this compound apart from similar compounds is its unique structure, which combines a cyclohexylamino group with an indenylidene moiety. This unique combination imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

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